3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one 3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16279773
InChI: InChI=1S/C18H17NO5S/c1-24-12-5-2-4-11(10-12)15-14(16(21)13-6-3-9-25-13)17(22)18(23)19(15)7-8-20/h2-6,9-10,15,20,22H,7-8H2,1H3
SMILES:
Molecular Formula: C18H17NO5S
Molecular Weight: 359.4 g/mol

3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC16279773

Molecular Formula: C18H17NO5S

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C18H17NO5S
Molecular Weight 359.4 g/mol
IUPAC Name 4-hydroxy-1-(2-hydroxyethyl)-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C18H17NO5S/c1-24-12-5-2-4-11(10-12)15-14(16(21)13-6-3-9-25-13)17(22)18(23)19(15)7-8-20/h2-6,9-10,15,20,22H,7-8H2,1H3
Standard InChI Key CFWLDIKGMZVTGL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCO)O)C(=O)C3=CC=CS3

Introduction

Synthesis of Similar Compounds

The synthesis of pyrrol-2-one derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives involves amidation and cyclization reactions . A similar approach could be applied to synthesize the compound of interest, starting with appropriate precursors and modifying the reaction conditions to incorporate the desired functional groups.

Biological Activities of Pyrrol-2-one Derivatives

Pyrrol-2-one derivatives have been explored for various biological activities:

  • Antifungal Activity: Some pyrrol-2-one derivatives have shown promising antifungal activity against several fungal species .

  • Anti-inflammatory Activity: Compounds with similar structures have been investigated for their potential as anti-inflammatory agents, though specific data on this compound is not available.

Future Research Directions

  • Synthesis Optimization: Developing efficient synthesis protocols to produce the compound in high yield and purity.

  • Biological Activity Screening: Evaluating the compound's antifungal, antibacterial, and anti-inflammatory activities using appropriate bioassays.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and understand the role of each functional group.

Given the lack of specific data on this compound, future studies should focus on these areas to fully explore its potential.

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